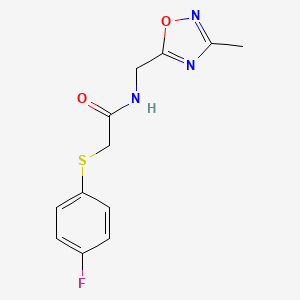

2-((4-fluorophenyl)thio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2S/c1-8-15-12(18-16-8)6-14-11(17)7-19-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXFKPMUTMPGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel organic molecule characterized by the presence of a thioether and an oxadiazole moiety. This structural combination is significant for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 281.31 g/mol. The structure integrates a 4-fluorophenyl group linked to a thio group and an acetamide that contains a 3-methyl-1,2,4-oxadiazol-5-yl substituent.

| Property | Value |

|---|---|

| Molecular Formula | C12H12FN3O2S |

| Molecular Weight | 281.31 g/mol |

| CAS Number | 1219913-02-6 |

Biological Activity

Research indicates that compounds with oxadiazole and thioether functionalities exhibit significant biological activities. The biological effects of this compound have been explored in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on phenyl rings, has been associated with enhanced activity.

Case Study Example:

A study conducted on related oxadiazole derivatives showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against multiple cancer cell lines, indicating strong antiproliferative activity .

Antimicrobial Properties

The antimicrobial efficacy of compounds containing thioether and oxadiazole groups has been documented. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Data Summary:

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| Oxadiazole Derivative A | Antibacterial | 0.22 - 0.25 |

| Oxadiazole Derivative B | Antifungal | 0.15 - 0.20 |

The proposed mechanism for the biological activity of this compound involves:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Key Functional Differences

Heterocyclic Ring Systems

- Oxadiazole vs. Triazole/Thiadiazole: The target’s 1,2,4-oxadiazole ring is electron-deficient, enhancing metabolic resistance to hydrolysis compared to triazoles (e.g., ), which may participate in hydrogen bonding but are more prone to ring-opening reactions.

Pharmacokinetic and Pharmacodynamic Properties

- Metabolic Stability : Oxadiazole-containing compounds (target, ) generally exhibit superior metabolic stability due to resistance to oxidative degradation compared to thiadiazoles or triazoles .

- Bioactivity: Analogs with pyridinylaminoethyl or nitrophenyl groups () demonstrate anticancer and antiviral effects, suggesting the target’s fluorophenylthio group may confer similar activity if tested .

Research Findings and Implications

- Therapeutic Scope : Compounds with oxadiazole-methylthio motifs () are patented for cancer and viral infections, underscoring the structural class’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.